Brompheniramine
Description
Historical Context and Pharmacological Classification
The development of brompheniramine (B1210426) is situated within the mid-20th century expansion of research into antihistaminic drugs. Following the discovery of the first antihistamines in the 1930s and 1940s, scientific efforts focused on creating more effective and varied treatments for allergic conditions. australianpharmacist.com.au this compound was patented in 1948 and came into medical use in 1955. wikipedia.org It is part of a series of halogenated alkylamine antihistamines that includes pheniramine (B192746) and its derivatives. wikipedia.orgworldwidejournals.com Notably, research on this compound also led to the derivation of zimelidine, the first selective serotonin (B10506) reuptake inhibitor (SSRI) to be marketed. wikipedia.org
This compound is pharmacologically classified as a first-generation histamine (B1213489) H1 antagonist. wikipedia.orgaustralianpharmacist.com.audrugbank.comontosight.aiwebmd.comtga.gov.au Drugs in this category are known for their ability to cross the blood-brain barrier, a characteristic that distinguishes them from second-generation antihistamines. webmd.comtga.gov.aunih.gov As an alkylamine (or propylamine) derivative, this compound belongs to a specific chemical subclass of H1 antihistamines. wikipedia.orgmedcentral.comdrugs.comacellapharma.com
The compound's mechanism of action involves competitive antagonism of histamine at H1 receptors on the surface of various cells, including those in smooth muscle and the endothelium. patsnap.comdrugbank.comontosight.aiacellapharma.com This action blocks the effects of histamine, a key mediator released during allergic reactions, thereby reducing symptoms such as vasodilation and increased vascular permeability. nih.govdrugbank.comontosight.ai In addition to its primary antihistaminic activity, this compound also exhibits moderate anticholinergic (antimuscarinic) properties. australianpharmacist.com.audrugbank.comnih.govgpatindia.com Like other related compounds, this compound exhibits optical isomerism; the dextrorotary stereoisomer, dexthis compound, is reported to be more pharmacologically active than the racemic mixture. wikipedia.orgmedcentral.comworldwidejournals.com
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (R/S)-3-(4-Bromophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine wikipedia.org |
| Molecular Formula | C₁₆H₁₉BrN₂ wikipedia.org |
| Molar Mass | 319.246 g·mol⁻¹ wikipedia.org |
| Appearance | Oily liquid with a slightly yellow color nih.gov |
| Dissociation Constant | Basic pKa: 10.1 nih.gov |
Scope of Academic Inquiry into this compound Pharmacology and Therapeutics
Academic research into this compound has primarily focused on its pharmacology, pharmacokinetics, and therapeutic applications in allergic conditions. nih.govpatsnap.com Investigations into its mechanism of action confirm its role as an H1 receptor antagonist, which prevents histamine from binding to its receptors and mediating an allergic response. drugbank.comontosight.aigpatindia.com Studies also consistently note its secondary anticholinergic effects. patsnap.comdrugbank.comgpatindia.com
The therapeutic scope of this compound has been explored for the symptomatic relief of allergic conditions such as allergic rhinitis, conjunctivitis, and urticaria. patsnap.comwikipedia.orgontosight.ainih.gov Research has also examined its utility in combination formulations for symptoms associated with the common cold and other upper respiratory allergies. drugs.comnih.gov
Pharmacokinetic studies have been conducted in both adult and pediatric populations to understand the drug's absorption, distribution, metabolism, and elimination. nih.govresearchgate.net For instance, a study in adults found the mean peak serum concentration occurred approximately 3.1 hours after administration, with a mean serum half-life of 24.9 hours. researchgate.net A separate study in children aged 6 to 12 years reported a mean peak plasma concentration at 3.2 hours and a terminal elimination half-life of 12.4 hours. nih.gov These studies provide foundational data for understanding the compound's disposition in the body. Research has also been conducted to develop taste-masked pediatric formulations to improve compliance. researchgate.net
Table 2: Pharmacokinetic Parameters of this compound (Single Dose Studies)
| Parameter | Adult Subjects researchgate.net | Pediatric Subjects (Ages 9.5 ± 0.4 years) nih.gov |
|---|---|---|
| Time to Peak Concentration (Tmax) | 3.1 ± 1.1 hours | 3.2 ± 0.3 hours |
| Peak Plasma Concentration (Cmax) | 11.6 ± 3.0 ng/mL | 7.7 ± 0.7 ng/mL |
| Elimination Half-Life (t½) | 24.9 ± 9.3 hours | 12.4 ± 1.1 hours |
| Oral Clearance | 6.0 ± 2.3 mL/min/kg | 20.2 ± 2.1 mL/min/kg |
| Volume of Distribution (Vd) | 11.7 ± 3.1 L/kg | Not Reported |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDIGNSYAACHWNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
980-71-2 (maleate (1:1)) | |
| Record name | Brompheniramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5022691 | |
| Record name | Brompheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Brompheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
150 °C at 0.5 mm Hg | |
| Record name | Brompheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BROMPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Freely soluble (maleate salt), ODORLESS; WHITE, CRYSTALLINE POWDER; 1 G SOL IN ABOUT 15 ML CHLOROFORM, ABOUT 5 ML WATER, ABOUT 15 ML ALC /MALEATE/, SOL IN BENZENE /MALEATE/, Soluble in dilute acids | |
| Record name | Brompheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BROMPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Oily liquid with slightly yellow color | |
CAS No. |
86-22-6 | |
| Record name | (±)-Brompheniramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brompheniramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brompheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Brompheniramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Brompheniramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMPHENIRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H57G17P2FN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BROMPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Brompheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C, pH of 2% aq soln about 5; mp: 132-134 °C; crystals /Maleate/ | |
| Record name | Brompheniramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00835 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BROMPHENIRAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3017 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Brompheniramine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001941 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Molecular Mechanisms of Action
Histamine (B1213489) H1 Receptor Antagonism
The principal mechanism of action of brompheniramine (B1210426) is its function as an antagonist at the histamine H1 receptor. wikipedia.orgnih.govebi.ac.uk This interaction is central to its antihistaminic effects.
Competitive Binding and Inverse Agonism Characteristics
This compound competitively binds to histamine H1 receptors on effector cells. mims.compatsnap.com By occupying these receptor sites, it prevents histamine from binding and initiating the cascade of events that lead to allergic symptoms. patsnap.com This competitive antagonism is a hallmark of its action. scbt.com
Interestingly, like virtually all H1-antihistamines, this compound is more accurately classified as an inverse agonist rather than a neutral antagonist. drugbank.comwikipedia.org Histamine receptors can exist in both an active and an inactive state, which are in a dynamic equilibrium. mdpi.com Even without histamine binding, a baseline level of receptor activity, known as constitutive activity, exists. researchgate.netnih.gov While a neutral antagonist would simply block the receptor, an inverse agonist binds to and stabilizes the inactive conformation of the receptor. mdpi.comresearchgate.netpatsnap.com This action reduces the receptor's basal activity, providing a more thorough mitigation of histamine-mediated responses. patsnap.com This stabilization of the inactive state is a key aspect of its anti-allergic mechanism. researchgate.net
Modulation of Histamine-Mediated Physiological Responses
Histamine release from mast cells and basophils during an allergic reaction leads to various physiological responses through its action on H1 receptors. These include pruritus (itching), vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction. drugbank.comwikipedia.org Histamine also increases vascular permeability, leading to symptoms like swelling and a runny nose. wikipedia.orgbiomedpharmajournal.org
By acting as an inverse agonist at the H1 receptor, this compound effectively counteracts these histamine-mediated effects. drugbank.comwikipedia.org It inhibits the downstream signaling pathways that are normally activated by histamine binding to the H1 receptor. patsnap.com This includes the Gq/11 protein-mediated signaling cascade that leads to the production of inositol (B14025) trisphosphate and diacylglycerol, ultimately resulting in increased intracellular calcium and the physiological manifestations of an allergic reaction. biomedpharmajournal.orgjiaci.org Research has also indicated that H1-antihistamines can modulate the immune response by affecting the balance of T-helper cells and suppressing the accumulation of inflammatory cells. uzh.ch
Antimuscarinic Receptor Interactions
In addition to its primary antihistaminic activity, this compound also exhibits antimuscarinic properties, acting as an antagonist at muscarinic acetylcholine (B1216132) receptors. drugbank.comwikipedia.org This contributes to some of its therapeutic effects and side effects.
Cholinergic System Modulation
The cholinergic system, which utilizes the neurotransmitter acetylcholine, is involved in a wide range of bodily functions. researchgate.netwjgnet.com this compound's antagonism of muscarinic receptors modulates this system, leading to what are known as anticholinergic effects. wikipedia.orgpatsnap.com These effects include dryness of the mouth, throat, and nose, which can be beneficial in reducing nasal congestion. drugbank.compatsnap.com The cholinergic system plays a role in regulating sensory perception and plasticity, and its modulation by drugs like this compound can have broad physiological consequences. nih.gov
Specificity and Affinity for Muscarinic Acetylcholine Receptor Subtypes (M1-M5)
There are five subtypes of muscarinic acetylcholine receptors, designated M1 through M5. wikipedia.orgguidetopharmacology.org First-generation antihistamines like this compound are generally non-selective in their binding to these subtypes. taylorandfrancis.com
A study evaluating the affinities of this compound, its close analog chlorpheniramine (B86927), and terfenadine (B1681261) at the five human muscarinic cholinergic receptor subtypes (m1-m5) found that this compound could not discriminate between the subtypes. nih.gov There was no significant difference observed in the binding affinity of this compound and chlorpheniramine across the m1-m5 receptors. nih.govnih.gov This lack of selectivity for muscarinic receptor subtypes is a characteristic feature of many first-generation antihistamines and contributes to their broad range of anticholinergic effects. nih.gov The binding affinity of this compound for these receptors is considered moderate. drugbank.com
Table 1: Comparative Affinity of Antihistamines at Human Muscarinic Receptor Subtypes
| Compound | Receptor Subtype | Finding |
| This compound | m1-m5 | Could not discriminate between subtypes. nih.gov |
| Chlorpheniramine | m1-m5 | Could not discriminate between subtypes. nih.gov |
| Terfenadine | m3 | Demonstrated subtype selectivity. nih.gov |
| Atropine (B194438) | m1-m5 | More potent than all three antihistamines. nih.gov |
| Source: Yasuda SU, Yasuda RP. Affinities of this compound, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes. Pharmacotherapy. 1999. |
Investigation of Other Molecular Targets and Binding Affinities
Beyond its primary targets, research has explored this compound's interactions with other molecular entities. It has been shown to block hERG potassium channels, as well as calcium and sodium channels, although at higher concentrations than those required for H1 receptor antagonism. medchemexpress.commedchemexpress.com
Specifically, this compound blocks hERG channels with an IC50 of 0.90 μM. medchemexpress.commedchemexpress.com Its IC50 values for blocking calcium and sodium channels are 16.12 μM and 21.26 μM, respectively. medchemexpress.commedchemexpress.com For comparison, its dissociation constant (Kd) for the histamine H1 receptor is significantly lower at 6.06 nM, indicating a much higher affinity for its primary target. medchemexpress.commedchemexpress.com Some first-generation antihistamines, such as chlorpheniramine, have also been found to inhibit serotonin (B10506) reuptake, though this has not been as extensively studied for this compound. spandidos-publications.comwikipedia.org
Table 2: Binding Affinities of this compound for Various Molecular Targets
| Target | Affinity/Potency |
| Histamine H1 Receptor | Kd: 6.06 nM medchemexpress.commedchemexpress.com |
| hERG Potassium Channels | IC50: 0.90 μM medchemexpress.commedchemexpress.com |
| Calcium Channels | IC50: 16.12 μM medchemexpress.commedchemexpress.com |
| Sodium Channels | IC50: 21.26 μM medchemexpress.commedchemexpress.com |
| Source: MedChemExpress, PubChem |
Exploration of Serotonin Receptor Interactions (e.g., 5-HT1A, 5-HT7) in Related Brominated Compounds
While this compound is primarily an H1 antagonist, research into structurally related brominated compounds has revealed significant interactions with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes. The inclusion of a bromine atom in a compound's structure can notably influence its binding affinity for these receptors.
Studies on coumarin (B35378) derivatives have shown that introducing a bromine substituent to the phenyl ring can be advantageous for affinity and activity at the 5-HT1A receptor. mdpi.com For instance, replacing a methoxy (B1213986) group with a bromine atom in one particular derivative led to a significant increase in affinity for the 5-HT1A receptor. mdpi.com Similarly, research on 5-aryl-1-alkylimidazole derivatives targeting the 5-HT7 receptor found that substitutions with halogens, including bromine, markedly increased binding affinities. nih.gov Specifically, chlorine, bromine, and iodine substitutions resulted in a 13-fold, 27-fold, and 89-fold increase in binding affinity, respectively. nih.gov
These findings highlight a recurring theme in medicinal chemistry: the strategic use of halogenation, particularly bromination, to modulate the pharmacological profile of a molecule. The data suggest that the bromine atom can participate in interactions, such as halogen bonding, that enhance the binding of the compound to the receptor. nih.gov
Table 1: Influence of Bromine Substitution on Serotonin Receptor Affinity in Various Compounds
| Compound Class | Receptor Target | Effect of Bromine Substitution | Reference |
| Coumarin Derivatives | 5-HT1A | Increased binding affinity compared to a methoxy group. | mdpi.com |
| 5-aryl-1-alkylimidazole Derivatives | 5-HT7 | 27-fold increase in binding affinity. | nih.gov |
| Indole (B1671886) Derivatives | 5-HT7 | A 6-bromo-substituted indole showed high receptor affinity. | tandfonline.com |
Interaction with Histamine Receptor H1 (HRH1) as an Alternative Receptor for SARS-CoV-2
Recent and compelling research has identified the Histamine Receptor H1 (HRH1) as a potential alternative receptor for the SARS-CoV-2 virus. asm.orgnih.govnih.govresearchgate.net Studies have demonstrated that HRH1 can directly bind to the viral spike protein, facilitating the virus's entry into host cells, independent of the well-known ACE2 receptor. asm.orgnih.govresearchgate.net Furthermore, HRH1 may also work synergistically with ACE2 to enhance viral entry. nih.govresearchgate.net
This discovery has significant implications, as HRH1 is widely expressed in respiratory tissues. asm.org The research has shown that antihistamines that act as HRH1 antagonists can potently inhibit SARS-CoV-2 infection. asm.orgnih.govresearchgate.net By competitively binding to the HRH1 receptor, these drugs are believed to prevent the virus from docking and entering the cell. nih.govresearchgate.net
Several approved antihistamines, including this compound, have been identified in studies as inhibitors of SARS-CoV-2 infection and replication. asm.org This suggests that repurposing these existing drugs could be a viable therapeutic strategy to combat COVID-19, potentially serving as both a prophylactic intervention and a treatment to mitigate symptoms. asm.org
Table 2: Research Findings on HRH1 and SARS-CoV-2
| Finding | Significance | Supporting Studies | Reference |
| HRH1 acts as an alternative receptor for SARS-CoV-2. | Reveals a new mechanism for viral entry beyond ACE2. | Yu et al., mBio | asm.orgnih.gov |
| HRH1 directly binds to the SARS-CoV-2 spike protein. | Confirms the physical interaction enabling viral attachment. | PubMed, ResearchGate | nih.govresearchgate.net |
| HRH1 antagonists, including this compound, inhibit SARS-CoV-2 infection. | Suggests a potential therapeutic role for widely available antihistamines. | mBio | asm.org |
| HRH1 can enhance ACE2-dependent viral entry. | Indicates a dual role for HRH1 in facilitating infection. | PubMed | nih.gov |
Pharmacodynamics of Brompheniramine
Antihistaminic Efficacy and Receptor Occupancy Dynamics
Brompheniramine (B1210426) is an antagonist of the H1 histamine (B1213489) receptors. drugbank.com In allergic reactions, allergens bind to IgE antibodies on mast cells and basophils, triggering the release of histamine. drugbank.com Histamine then acts on H1-receptors, causing symptoms like itching, vasodilation, and increased vascular permeability. drugbank.com this compound competes with histamine for these H1-receptor sites on effector cells, thereby antagonizing the allergic response. nih.govdrugs.com
Correlation of Serum Concentrations with Histamine-Induced Wheal and Flare Suppression
The antihistaminic effect of this compound has been demonstrated through the suppression of histamine-induced wheal and flare responses. Studies have shown a direct correlation between serum concentrations of this compound and the degree of suppression.
Following a single oral dose, peak serum concentrations of this compound are typically reached within 2 to 5 hours. nih.gov The antihistaminic effect, as measured by the suppression of wheal and flare, is maximal within 3 to 9 hours. medcentral.com
A study involving healthy adults found that significant suppression of the mean wheal size occurred at 3, 6, and 9 hours after a dose, with mean serum concentrations ranging from 10.2 ± 2.9 to 7.0 ± 2.2 ng/ml. nih.gov The suppression of the mean flare size was even more prolonged, remaining significant from 3 to 48 hours after the dose, at which time mean serum concentrations were as low as 2.5 ± 0.6 ng/ml. nih.gov This indicates a prolonged antihistaminic effect in the skin. nih.gov
Table 1: Correlation of this compound Serum Concentration with Wheal and Flare Suppression nih.gov
| Time After Dose (hours) | Mean Serum Concentration (ng/ml) | Wheal Size Suppression | Flare Size Suppression |
| 3 | 10.2 ± 2.9 | Significant (p ≤ 0.1) | Significant (p ≤ 0.05) |
| 6 | - | Significant (p ≤ 0.1) | Significant (p ≤ 0.05) |
| 9 | 7.0 ± 2.2 | Significant (p ≤ 0.1) | Significant (p ≤ 0.05) |
| 48 | 2.5 ± 0.6 | Not Significant | Significant (p ≤ 0.05) |
Effects on Nasal Mucosal Reactivity and Airflow
In individuals with perennial rhinitis, this compound has been shown to be highly effective in blocking histamine receptors in the nasal mucosa. nih.gov A study evaluating the relationship between this compound and changes in nasal reactivity found that even at varying doses, there was no significant difference in the nasal response to histamine or in changes to nasal airflow. nih.gov This suggests that low doses of this compound are sufficient to effectively block histamine receptors in the nasal passages. nih.gov The drug antagonizes the allergic response in nasal tissue, which includes vasodilation, increased vascular permeability, and increased mucus secretion. nih.govdrugs.com
Central Nervous System Pharmacodynamic Profiles
As a first-generation antihistamine, this compound readily crosses the blood-brain barrier, leading to effects on the central nervous system (CNS). nih.gov
Mechanisms Underlying Sedation and Blood-Brain Barrier Permeation
The sedative effects of first-generation antihistamines like this compound are a primary consequence of their ability to cross the blood-brain barrier and antagonize H1 receptors in the CNS. nih.gov These drugs are lipophilic, which facilitates their passage into the brain. aap.org The sedative properties, including drowsiness and fatigue, can impair cognitive function, memory, and psychomotor performance. tandfonline.com The sleepiness associated with this compound often coincides with its peak serum concentration. taylorandfrancis.com
The extent of CNS effects is related to the drug's ability to occupy central H1 receptors. aap.org While specific receptor occupancy data for this compound is not as extensively detailed as for some other antihistamines, it is understood that its chemical properties allow for significant brain penetration. tandfonline.com
Incidence and Mechanisms of Paradoxical Central Nervous System Stimulation
In some individuals, particularly children and occasionally adults, this compound can cause paradoxical CNS stimulation instead of sedation. hpra.ie This can manifest as insomnia, nervousness, irritability, tremors, and in rare cases, convulsions. nih.govhpra.ie
The exact mechanism behind this paradoxical reaction is not fully understood. wikipedia.org However, it is thought to be related to the drug's anticholinergic properties. researchgate.net At supratherapeutic doses, the anticholinergic effects may become more prominent, leading to CNS stimulation. researchgate.net In children, who are generally more susceptible to the effects of antihistamines, this compound may act as a cerebral stimulant. hpra.ie
Peripheral Anticholinergic Pharmacodynamic Manifestations
In addition to its antihistaminic activity, this compound possesses moderate antimuscarinic (anticholinergic) properties. drugbank.com This is due to its interaction with muscarinic acetylcholine (B1216132) receptors. drugbank.com
The anticholinergic effects of this compound manifest in various peripheral systems. These effects are generally dose-dependent and can include: bpac.org.nz
Dryness: Dry mouth, nose, and throat are common manifestations. drugbank.comnih.gov
Ocular Effects: Blurred vision and mydriasis (pupillary dilation) can occur. drugbank.combpac.org.nz
Gastrointestinal Effects: Constipation and reduced gut motility may be experienced. nih.gov
Genitourinary Effects: Urinary retention can be a concern, particularly in individuals with predisposing conditions like bladder neck obstruction. nih.govdrugs.com
Cardiovascular Effects: Tachycardia (increased heart rate) may occur. drugbank.com
Other Effects: Thickening of bronchial secretions and decreased sweating are also possible. nih.govbpac.org.nz
These peripheral anticholinergic effects are a direct result of the blockade of acetylcholine at muscarinic receptors in these tissues.
Impact on Glandular Secretions
This compound exhibits significant anticholinergic activity, which influences glandular secretions. scbt.comnih.gov This is particularly relevant to its effects on nasal and bronchial secretions.
Research has demonstrated that this compound can decrease the production of saliva, sweat, and secretions in the bronchial, nasal, gastric, and intestinal systems. scbt.com An in vitro study on human nasal mucosal glandular secretion specifically quantified the anticholinergic potency of this compound. nih.gov In this model, methacholine (B1211447) was used to stimulate the secretion of mucin. nih.gov The study determined the effective dose of this compound required to reduce this induced secretion by 50% (ED50). nih.gov
The findings indicated that this compound possesses anticholinergic properties that are on par with chlorpheniramine (B86927). nih.gov However, it is noteworthy that atropine (B194438), a classic anticholinergic agent, was found to be 16 to 19 times more potent in this in vitro model. nih.gov
| Compound | ED50 (µM) for Reducing Methacholine-Induced Secretion |
| This compound | 4.10 nih.gov |
| Chlorpheniramine | 4.63 nih.gov |
| Atropine | 0.25 nih.gov |
This table illustrates the comparative anticholinergic potency of this compound, chlorpheniramine, and atropine in an in vitro human nasal mucosal model.
Ocular Systemic Effects
The anticholinergic properties of this compound also manifest in the ocular system. drugbank.comscbt.com These effects can include blurred vision, double vision (diplopia), and dry eyes. drugs.comdrugs.com The use of anticholinergic agents can lead to pupil dilation and a loss of focus. scbt.com In some instances, prolonged exposure may cause irritation, allergic reactions on the eyelids, conjunctivitis, and sensitivity to light. scbt.com
Cardiovascular Systemic Effects
This compound can exert effects on the cardiovascular system. drugbank.comdrugs.com Reported cardiovascular side effects have included an increased heart rate (tachycardia), palpitations, and low blood pressure (hypotension). drugs.comdrugs.com These effects are generally attributed to the drug's anticholinergic and antihistaminic actions. drugbank.com
Antitussive Efficacy Research
The potential of this compound to suppress coughing (antitussive effect) has been a subject of scientific investigation.
Analysis of Capsaicin-Induced Cough Reflex Modulation
One method to evaluate the antitussive efficacy of a drug is by studying its effect on the capsaicin-induced cough reflex. Capsaicin (B1668287), the pungent compound in chili peppers, is a known tussive agent.
A study involving healthy volunteers investigated the effect of this compound on capsaicin-induced cough. rmsjournal.orgwho.int The results of this study indicated that this compound did not produce a statistically significant reduction in the number of coughs induced by capsaicin when compared to a placebo at both 120 and 240 minutes post-administration. rmsjournal.orgwho.int Interestingly, while the drug did induce significant drowsiness, this sedative effect did not translate into a measurable antitussive effect in this experimental model. rmsjournal.orgwho.int
| Time Point | Mean Cough Number (this compound) | Mean Cough Number (Placebo) |
| Baseline | 9.9 who.int | 9.2 who.int |
| 120 min | 7.7 who.int | 8.7 who.int |
| 240 min | 7.4 who.int | 8.3 who.int |
This table summarizes the mean cough numbers in response to capsaicin challenge at different time points after the administration of this compound or a placebo.
Conversely, a study conducted in conscious guinea pigs demonstrated that this compound, as part of the alkylamine class of antihistamines, did exhibit antitussive activity against capsaicin-induced cough. researchgate.net The minimum effective oral dose (MED) for this compound in this animal model was found to be 10 mg/kg. researchgate.net This study also noted that the antitussive actions of the tested antihistamines were independent of their sedative effects. researchgate.net
Pharmacokinetics and Biotransformation
Absorption and Bioavailability Characteristics
Gastrointestinal Absorption Profiles
Brompheniramine (B1210426) and its salt, this compound maleate (B1232345), are readily absorbed from the gastrointestinal (GI) tract following oral administration. nih.govremedpharmaph.com Studies in healthy adults have shown that after a single oral dose, peak serum concentrations of this compound are typically reached within 2 to 5 hours. nih.govdrugs.com One study involving healthy, fasting adults who received a 0.13-mg/kg dose of this compound maleate observed peak serum concentrations ranging from 7.7 to 15.7 ng/mL within this timeframe. nih.govmedcentral.com Interestingly, a secondary, lower peak in serum concentration was also noted in most individuals, which may suggest enterohepatic circulation. nih.govmedcentral.com
The antihistaminic effects of this compound, measured by the suppression of wheal and flare responses from intradermal histamine (B1213489) administration, become maximal within 3 to 9 hours after a single oral dose. drugs.commedcentral.com The suppression of the flare response can persist for at least 48 hours, while the antipruritic (anti-itching) effect is typically maximal between 9 and 24 hours. drugs.commedcentral.com
| Pharmacokinetic Parameter | Value | Time to Peak Plasma Concentration (Tmax) | 2-5 hours | Peak Serum Concentration (Cmax) | 7.7-15.7 ng/mL (after a 0.13-mg/kg dose) | Maximal Antihistamine Effect | 3-9 hours | Maximal Antipruritic Effect | 9-24 hours |
Preclinical Bioavailability Assessment Methodologies
To evaluate the bioavailability of new formulations, preclinical studies are essential. A juvenile porcine model has been utilized to compare the bioavailability of a taste-masked this compound maleate/tannate pediatric formulation with a marketed this compound maleate formulation. researchgate.net In this study, pigs were administered both formulations orally, and blood samples were collected over 48 hours. researchgate.net Plasma samples were analyzed using solid-phase extraction and a mass spectrometer. researchgate.net The results indicated that the bioavailability profiles of the two formulations were not significantly different, supporting the use of taste-masking with tannic acid for pediatric formulations. researchgate.netnih.gov
Distribution and Compartmental Modeling
Volume of Distribution Determination
While the distribution of this compound in human tissues and fluids has not been fully detailed, it is known to be widely distributed throughout the body. nih.govmedcentral.compharmacompass.com Following oral administration in healthy adults, the apparent volume of distribution (Vd) has been reported to average 11.7 L/kg. nih.govmedcentral.comnih.gov In children aged 6 to 12 years, the mean Vd is approximately 20 L/kg. aap.org The large volume of distribution suggests extensive tissue uptake of the drug. nih.gov
| Population | Mean Apparent Volume of Distribution (Vd) | | --- | --- | | Healthy Adults | 11.7 L/kg nih.govmedcentral.comnih.gov | | Children (6-12 years) | 20 L/kg aap.org |
Plasma Protein Binding Characteristics
This compound exhibits binding to plasma proteins. Studies have shown that its plasma protein binding is in the range of 39% to 49%. mims.commedscape.commims.com Research using capillary electrophoresis has indicated that this compound has a significant binding affinity for lipoproteins and/or globulins in the plasma. nih.gov Further investigations into its interaction with human serum albumin (HSA), a major plasma protein, have been conducted using fluorescence and phosphorescence quenching studies. researchgate.netnih.govsigmaaldrich.com These studies revealed that this compound causes static quenching of the tryptophan fluorescence in HSA, providing insights into the binding mechanism. researchgate.netnih.gov The binding characteristics can be influenced by pH, which affects the protonation state of the drug. acs.org
Blood-Brain Barrier Permeation and Cerebrospinal Fluid Distribution
This compound is classified as a first-generation antihistamine, a group of drugs known to cross the blood-brain barrier (BBB). patsnap.comunboundmedicine.comdroracle.ai This ability to penetrate the central nervous system (CNS) is attributed to their lipophilicity, relatively low molecular weight, and lack of recognition by the P-glycoprotein efflux pump, which otherwise removes substances from the brain. nih.gov The penetration of this compound into the CNS is responsible for its sedative side effects. patsnap.comtandfonline.com
Table of Compounds
Metabolic Pathways and Metabolite Identification
The biotransformation of brompheniramine (B1210426) is a complex process primarily occurring in the liver. rxlist.comwikipedia.org It involves several metabolic pathways, leading to the formation of various metabolites that are then excreted from the body. nih.govpharmacompass.com
Hepatic Biotransformation via Cytochrome P450 System (e.g., CYP2D6)
The metabolism of this compound is significantly influenced by the cytochrome P450 (CYP) enzyme system in the liver. wikipedia.orgnih.govsmolecule.com Specifically, the CYP2D6 isoenzyme plays a crucial role in the oxidative biotransformation of this antihistamine. patsnap.combiorxiv.org The CYP system, a major player in phase I metabolic reactions, is responsible for the oxidation and demethylation of a wide array of drugs, including this compound. nih.govwaocp.org The activity of CYP2D6 can vary considerably among individuals due to genetic factors, which in turn affects the metabolism of drugs that are substrates for this enzyme. nih.govmedcraveonline.com
The involvement of the cytochrome P450 system highlights the potential for drug-drug interactions. drugs.com Co-administration of this compound with drugs that inhibit or induce CYP2D6 can alter its plasma concentrations, potentially affecting its therapeutic action. drugs.com For instance, inhibitors of CYP2D6 can lead to increased levels of this compound in the body. drugs.com
N-Dealkylation Pathways and Metabolite Structures (e.g., Monodesmethylthis compound, Didesmethylthis compound)
A primary metabolic route for this compound is N-dealkylation, a process that involves the removal of methyl groups from the dimethylamino moiety. nih.govmedcentral.commims.com This pathway results in the formation of two major metabolites: monodesmethylthis compound and didesmethylthis compound. nih.govpharmacompass.commedcentral.com
The structures of these metabolites are characterized by the sequential loss of methyl groups. Monodesmethylthis compound is formed by the removal of one methyl group, while didesmethylthis compound results from the removal of both methyl groups. pharmacompass.com Studies have shown that after oral administration, both of these N-demethylated metabolites are found in the urine. researchgate.net In fact, for this compound and similar antihistamines, the mono-N-demethylated metabolite is often produced in the largest quantities. nih.gov
Conjugation Pathways (e.g., Propionic Acid Derivative Conjugated with Glycine)
In addition to N-dealkylation, this compound is also metabolized to a propionic acid derivative. nih.govpharmacompass.commedcentral.com This carboxylic acid metabolite can then undergo a phase II conjugation reaction. slideshare.net Specifically, it is partially conjugated with the amino acid glycine (B1666218). nih.govpharmacompass.commedcentral.com This conjugation process is a common pathway for the metabolism of xenobiotic carboxylic acids, rendering them more water-soluble for easier excretion. researchgate.net The formation of this glycine conjugate is a notable, albeit minor, metabolic fate for this compound. nih.govmedcentral.com
The mechanism of amino acid conjugation is unique in that it involves the initial activation of the xenobiotic carboxylic acid, not the amino acid cofactor. researchgate.net This process is catalyzed by enzymes located in the mitochondria. researchgate.net
Characterization of Unidentified Metabolites
While the major metabolic pathways of this compound have been elucidated, a portion of an administered dose is converted into metabolites that have not yet been fully identified. nih.govpharmacompass.commedcentral.com Following an oral dose, a remainder of the drug is excreted as these unidentified metabolites in the urine. nih.govmedcentral.com Research has indicated the synthesis of several this compound-related compounds as potential metabolites to aid in their identification in biological samples. researchgate.net The metabolic fate of this compound has not been completely characterized, suggesting that further investigation is needed to fully understand all of its biotransformation products. medcentral.comdrugs.com
Genetic Polymorphisms and Variability in Metabolic Clearance (e.g., CYP2D6 Phenotypes)
The clearance of this compound is subject to significant interindividual variability, largely due to genetic polymorphisms in the CYP2D6 gene. patsnap.comresearchgate.net The CYP2D6 enzyme is highly polymorphic, with numerous alleles that can result in different levels of enzyme activity. biorxiv.orgnih.gov These variations lead to distinct metabolic phenotypes within the population, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). nih.govwikipedia.org
Individuals with different CYP2D6 phenotypes will metabolize this compound at different rates. patsnap.com This can lead to variations in drug exposure and response. medcraveonline.com For example, poor metabolizers may have a reduced capacity to clear the drug, potentially leading to higher plasma concentrations. wikipedia.org Conversely, ultrarapid metabolizers may clear the drug more quickly. wikipedia.org The frequency of these different alleles and phenotypes varies among different ethnic groups. nih.govwikipedia.org This genetic variability is a key factor contributing to the observed differences in the pharmacokinetics of many drugs metabolized by CYP2D6. pharmgkb.orgcuni.cz
Elimination and Excretion Profiles
The elimination of this compound and its metabolites occurs primarily through the kidneys, with the majority of an administered dose being excreted in the urine. nih.govpharmacompass.commedcentral.com Within 72 hours of oral administration, approximately 40% of the dose is recovered in the urine, while about 2% is found in the feces. nih.govmedcentral.comdrugs.com
The urinary excretory products consist of unchanged this compound and its various metabolites. In healthy individuals, about 5-10% of an oral dose is excreted as the unchanged parent drug. nih.govmedcentral.com The N-dealkylated metabolites, monodesmethylthis compound and didesmethylthis compound, each account for approximately 6-10% of the dose excreted in the urine. nih.govmedcentral.com Smaller amounts of the propionic acid derivative and its glycine conjugate are also eliminated via this route. nih.govmedcentral.com The remainder of the excreted portion is composed of unidentified metabolites. nih.govmedcentral.com The elimination half-life of this compound in healthy adults has been reported to range from 11.8 to 34.7 hours. medcentral.comdrugs.com Another study reported a mean serum half-life of approximately 24.9 hours. nih.gov
Urinary Excretion Profile of this compound and its Metabolites
| Compound | Percentage of Oral Dose Excreted in Urine |
|---|---|
| Unchanged this compound | 5-10% nih.govmedcentral.com |
| Monodesmethylthis compound | 6-10% nih.govmedcentral.com |
| Didesmethylthis compound | 6-10% nih.govmedcentral.com |
| Propionic Acid Derivative & Glycine Conjugate | Small amounts nih.govmedcentral.com |
Renal Excretion of Parent Compound and Metabolites
The primary route of elimination for this compound and its metabolic byproducts is through the kidneys via urine. nih.govsmolecule.commims.com In healthy individuals, approximately 40% of an orally administered dose of this compound is excreted in the urine within a 72-hour period. nih.govdrugs.commedcentral.com The excreted compounds consist of the unchanged parent drug and several metabolites. nih.govmims.com
Studies have quantified the urinary excretion of these substances, showing that about 5-10% of a dose is eliminated as unchanged this compound. nih.govsmolecule.com The major metabolites include monodesmethylthis compound and didesmethylthis compound, each accounting for approximately 6-10% of the dose excreted in urine. nih.govmims.com Other metabolites, such as a propionic acid derivative and its glycine conjugate, are found in smaller quantities, with the remainder of the excreted portion consisting of unidentified metabolites. nih.govmedcentral.com
Fecal Excretion Contributions
While renal excretion is the main pathway, a minor portion of this compound is eliminated through the feces. smolecule.com Research indicates that about 2% of an oral dose is excreted via this route within 72 hours in healthy subjects. nih.govdrugs.commedcentral.com
Terminal Elimination Half-Life Determinations
The terminal elimination half-life (t½) of a drug is a measure of the time it takes for the concentration of the drug in the body to be reduced by half. For this compound, this value has been determined in various studies. In adults, the reported elimination half-life ranges from 11.8 to 34.7 hours. drugs.commims.com One study in healthy adults reported a mean serum half-life of 24.9 hours, with a standard deviation of 9.3 hours. smolecule.comwikipedia.org Another source suggests an approximate half-life of 25 hours. mims.comresearchgate.net
Interestingly, the elimination half-life appears to be shorter in children. A study conducted in children with a mean age of 9.5 years found the terminal elimination half-life to be 12.4 hours. nih.gov For dexthis compound, the dextrorotatory stereoisomer of this compound, the elimination half-life is reported to be approximately 22 hours in healthy adults. drugs.commedcentral.com
Systemic and Oral Clearance Rates
Clearance refers to the rate at which a drug is removed from the body. For this compound, the mean clearance rate in healthy adults has been reported as 6.0 ± 2.3 mL/min/kg. smolecule.com Another study indicates a total body clearance in the range of 5 to 12 ml/min/kg for adults. researchgate.net
In children, the oral clearance rate appears to be higher. A study involving children aged 2 to 17 years reported an oral clearance of 20.2 ± 2.1 mL/min/kg. nih.govresearchgate.net This suggests a more rapid elimination of the drug in the pediatric population compared to adults.
Data Tables
Table 1: Excretion of this compound
| Excretion Pathway | Percentage of Oral Dose | Timeframe | Population |
|---|---|---|---|
| Urinary Excretion | |||
| Total (Parent & Metabolites) | ~40% nih.govdrugs.commedcentral.com | 72 hours | Healthy Individuals |
| Unchanged this compound | 5-10% nih.govsmolecule.com | 72 hours | Healthy Individuals |
| Monodesmethylthis compound | 6-10% nih.govmims.com | 72 hours | Healthy Individuals |
| Didesmethylthis compound | 6-10% nih.govmims.com | 72 hours | Healthy Individuals |
| Fecal Excretion | ~2% nih.govdrugs.commedcentral.com | 72 hours | Healthy Individuals |
Table 2: Elimination Half-Life of this compound
| Population | Mean Half-Life (hours) | Range (hours) |
|---|---|---|
| Adults | 24.9 ± 9.3 smolecule.comwikipedia.org | 11.8 - 34.7 drugs.commims.com |
| Children (mean age 9.5 years) | 12.4 ± 1.1 nih.gov |
Table 3: Clearance Rates of this compound
| Population | Clearance Rate (mL/min/kg) | Type of Clearance |
|---|---|---|
| Adults | 6.0 ± 2.3 smolecule.com | Mean |
| Adults | 5 - 12 researchgate.net | Total Body |
Pharmacodynamic Interactions Leading to Additive Effects
Pharmacodynamic interactions occur when two drugs act on the same or related physiological systems, resulting in an enhanced or diminished effect. For this compound, the most significant pharmacodynamic interactions involve additive effects with other central nervous system depressants and anticholinergic agents.
Interaction with Central Nervous System Depressants
Concurrent use of this compound with other Central Nervous System (CNS) depressants can lead to additive effects, such as increased drowsiness, dizziness, and impaired coordination. evokewellnesstx.comunboundmedicine.comdrugs.com This is a critical consideration as it can significantly affect a patient's ability to perform tasks that require mental alertness, such as driving or operating machinery. evokewellnesstx.com The risk of CNS depression is particularly pronounced when this compound is combined with substances like alcohol, opioids, benzodiazepines, and barbiturates. evokewellnesstx.comunboundmedicine.com The combination can potentiate sedation and may lead to respiratory depression. evokewellnesstx.com
| Interacting Drug Class | Example Drugs | Potential Clinical Implication |
|---|---|---|
| Alcohol | Ethanol | Enhanced drowsiness and impaired coordination. evokewellnesstx.com |
| Opioids | Codeine, Hydrocodone | Increased sedation and risk of respiratory depression. webmd.com |
| Benzodiazepines | Alprazolam, Diazepam, Lorazepam | Potentiated CNS depression. drugbank.commedscape.com |
| Barbiturates | Butabarbital, Phenobarbital | Additive sedative effects. drugbank.com |
| Other Sedating Antihistamines | Diphenhydramine, Doxylamine | Increased sedation. medscape.com |
Interaction with Other Anticholinergic Agents and Total Anticholinergic Burden
This compound possesses anticholinergic properties, which can lead to side effects like dry mouth, blurred vision, constipation, and urinary retention. evokewellnesstx.comrxlist.com When co-administered with other drugs that also have anticholinergic effects, these adverse effects can be intensified. evokewellnesstx.com This concept is often referred to as the "total anticholinergic burden," where the cumulative effect of multiple anticholinergic medications increases the risk of significant side effects, particularly in the elderly. aap.org Increased anticholinergic burden can lead to confusion and other cognitive impairments. aap.org
| Interacting Drug Class | Example Drugs | Potential Clinical Implication |
|---|---|---|
| Tricyclic Antidepressants | Amitriptyline, Doxepin | Additive anticholinergic effects, leading to increased dry mouth, constipation, and urinary retention. drugbank.commedscape.com |
| Antipsychotics | Chlorpromazine, Fluphenazine | Enhanced anticholinergic side effects. medscape.com |
| Antiparkinsonian Agents | Benzatropine | Increased risk of severe anticholinergic adverse effects. drugbank.com |
| Other Antihistamines | Diphenhydramine, Meclizine | Cumulative anticholinergic effects. drugbank.com |
Pharmacokinetic Interactions Affecting Metabolism
Pharmacokinetic interactions involve one drug altering the absorption, distribution, metabolism, or excretion of another. For this compound, interactions with monoamine oxidase inhibitors and modulators of the cytochrome P450 enzyme system are of particular clinical relevance.
Influence of Monoamine Oxidase Inhibitors (MAOIs)
The concurrent use of this compound with Monoamine Oxidase Inhibitors (MAOIs) is a significant concern and is generally contraindicated. rxlist.comwebmd.com MAOIs can prolong and intensify the anticholinergic and CNS depressant effects of antihistamines like this compound. unboundmedicine.commedscape.com This interaction can lead to a dangerous potentiation of side effects. It is recommended to avoid this compound if an MAOI has been used in the past 14 days. rxlist.com MAOIs that interact with this compound include isocarboxazid, phenelzine, and tranylcypromine. rxlist.comrxlist.com
Modulation by Cytochrome P450 Enzyme Inducers and Inhibitors
This compound is metabolized in the liver, primarily by the cytochrome P450 (CYP450) enzyme system. drugbank.com While specific isozymes responsible for its metabolism are not extensively detailed in readily available literature, interactions with drugs that induce or inhibit CYP450 enzymes can theoretically alter the plasma concentration of this compound.
CYP450 Inhibitors : Drugs that inhibit CYP450 enzymes could potentially decrease the metabolism of this compound, leading to increased plasma levels and a higher risk of adverse effects. For instance, some sources suggest that potent inhibitors of CYP3A4, such as certain macrolide antibiotics (e.g., clarithromycin, erythromycin) and azole antifungals (e.g., ketoconazole), could potentially interact with drugs metabolized by this pathway. drugs.com Grapefruit juice is also a known inhibitor of CYP3A4. drugs.com
CYP450 Inducers : Conversely, drugs that induce CYP450 enzymes could increase the metabolism of this compound, potentially reducing its efficacy. Known inducers of CYP3A4 include rifampin and certain anticonvulsants like carbamazepine. apollohospitals.comcancer.gov
Clinically Significant Interactions with Specific Drug Classes
Beyond the broad categories of CNS depressants, anticholinergics, and MAOIs, this compound can have clinically significant interactions with other specific drug classes.
| Interacting Drug Class/Drug | Mechanism | Clinical Implication |
|---|---|---|
| Potassium Supplements | Delayed gastric emptying from anticholinergic effects of this compound may increase the local irritant effect of potassium supplements on the gastric mucosa. | Increased risk of gastric irritation. |
| Pitolisant | This compound, as an H1-receptor antagonist, may diminish the therapeutic effect of pitolisant, which is an H3-receptor antagonist/inverse agonist used to promote wakefulness. | Decreased efficacy of pitolisant. medscape.com |
Advanced Research Methodologies in Brompheniramine Studies
Analytical Techniques for Quantitative and Qualitative Analysis
Precise and sensitive analytical methods are crucial for the determination of brompheniramine (B1210426) in various matrices, including pharmaceutical formulations and biological samples. These methods are essential for quality control, pharmacokinetic studies, and forensic analysis.
Chromatographic techniques are the cornerstone of this compound analysis, offering high-resolution separation and sensitive detection.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantitative determination of this compound in pharmaceutical dosage forms. Due to its properties as a hydrophobic basic compound, this compound can exhibit strong retention and poor peak shape on traditional reversed-phase columns. helixchrom.com To overcome these challenges, mixed-mode columns, such as reversed-phase anion-exchange columns, have been successfully employed. helixchrom.com These columns allow for the simultaneous analysis of this compound and its counter-ions, like maleate (B1232345), without the need for ion-pairing reagents, which are often not compatible with mass spectrometry. helixchrom.com The separation is typically achieved using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer, with detection commonly performed using UV spectrophotometry. helixchrom.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the quantification of this compound in biological fluids such as plasma, LC-MS/MS offers exceptional sensitivity and selectivity. This technique is particularly valuable for pharmacokinetic studies where low concentrations of the drug need to be accurately measured. nih.govnih.gov Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte from the complex biological matrix. nih.govnih.gov The use of an internal standard, such as a deuterated analog or a structurally similar compound, is common practice to ensure accuracy and precision. nih.govnih.gov The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of this compound, particularly in forensic toxicology and for its determination in blood and urine. acs.orgmdpi.com Due to the relatively low volatility of this compound, derivatization may sometimes be employed to improve its chromatographic properties. nih.gov The mass spectrometer provides definitive identification based on the fragmentation pattern of the molecule. nih.govnist.gov
Table 1: Chromatographic Methods for this compound Analysis
| Technique | Application | Key Features | Detection |
|---|---|---|---|
| HPLC | Quantitative analysis in pharmaceutical formulations | Mixed-mode columns to improve peak shape and retention. helixchrom.com | UV |
| LC-MS/MS | Quantification in biological matrices (plasma, etc.). nih.govnih.gov | High sensitivity and selectivity, suitable for pharmacokinetic studies. nih.govnih.gov | MS/MS |
| GC-MS | Determination in blood and urine, forensic analysis. acs.org | Provides definitive identification based on mass spectra. nih.govnist.gov | MS |
Spectrometric techniques are indispensable for the structural elucidation of this compound and its metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the definitive identification and structural confirmation of this compound. hyphadiscovery.com Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. nih.govslideshare.net Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish the connectivity between atoms and thus confirm the complete molecular structure. hyphadiscovery.com
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and structural characterization. nih.govnist.govchemicalbook.com High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the molecule. Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions, which provides detailed structural information and is the basis for selective quantification in LC-MS/MS methods. nih.gov
Table 2: Spectrometric Data for this compound
| Technique | Observation |
|---|---|
| ¹H NMR | Provides information on the number and chemical environment of protons. nih.gov |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. hyphadiscovery.com |
| MS | Molecular Ion Peak: m/z 318/320 (due to bromine isotopes). nist.gov |
| MS/MS | Characteristic fragmentation patterns used for identification and quantification. nih.gov |
Pharmacokinetic/Pharmacodynamic Modeling Approaches
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential for understanding the time course of drug absorption, distribution, metabolism, and excretion (ADME), and its relationship to the pharmacological effect.
Both noncompartmental and compartmental analyses are used to describe the pharmacokinetics of this compound.
Noncompartmental Analysis (NCA): NCA is a model-independent method used to estimate key pharmacokinetic parameters directly from the plasma concentration-time data. allucent.comresearchgate.net This approach is widely used in clinical studies due to its simplicity and the fewer assumptions required compared to compartmental analysis. allucent.com Key parameters derived from NCA include the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), and terminal half-life (t½). nih.govallucent.com For instance, a study in children aged 2 to 17 years used noncompartmental methods to characterize the pharmacokinetics of this compound following a single oral dose. nih.gov
Compartmental Analysis: Compartmental modeling involves fitting the plasma concentration-time data to a mathematical model that represents the body as a series of interconnected compartments. gdddrjournal.comresearchgate.net This approach can provide a more detailed description of the drug's disposition and can be used to simulate drug concentrations under different dosing regimens. gdddrjournal.com While more complex, compartmental models can offer deeper insights into the underlying physiological processes governing the drug's pharmacokinetics. gdddrjournal.com
Allometric scaling is a mathematical method used to predict pharmacokinetic parameters across different species, including the extrapolation from animal data to humans, or across different age or weight groups within a species. allucent.comh1.co This approach is based on the principle that many physiological and pharmacokinetic processes scale with body weight to a certain power. In a pediatric study of this compound, allometric scaling was applied to the pharmacokinetic parameters of clearance and volume of distribution. nih.gov The study found that after allometric scaling, there were no age-related differences in these parameters, indicating that the observed increases in clearance and volume of distribution with age were primarily due to increases in body size. nih.gov
Positron-Emission Tomography (PET) is a non-invasive imaging technique that can be used to quantify the occupancy of drug targets, such as receptors, in the living human brain. nih.govnih.govtandfonline.com While no PET studies specifically investigating this compound have been identified, the methodology has been extensively applied to other H1-antihistamines, providing a framework for how such studies could be conducted. nih.govnih.gov These studies typically use a radiolabeled ligand, such as [11C]-doxepin, which binds to the histamine (B1213489) H1 receptor. nih.govnih.gov By measuring the displacement of the radioligand after administration of an antihistamine, the degree of H1 receptor occupancy can be determined. nih.gov Such studies have been instrumental in correlating the level of brain H1 receptor occupancy with the sedative effects of different antihistamines. nih.govnih.govsnmjournals.orgsemanticscholar.org For example, studies with the structurally similar antihistamine chlorpheniramine (B86927) have demonstrated significant H1 receptor occupancy in the brain, which is consistent with its known sedative properties. nih.govnih.gov
Experimental Study Designs
Advanced research into the pharmacological and toxicological properties of this compound relies on a multi-tiered approach, incorporating studies that range from the molecular level to human clinical trials. These experimental designs are crucial for elucidating the compound's mechanism of action, understanding its metabolic fate, and establishing its efficacy and safety profile. Methodologies include in vitro assays to probe cellular and molecular interactions, in vivo animal models to assess systemic effects, and structured human clinical trials to evaluate its therapeutic potential in a controlled setting.
In Vitro Cellular and Molecular Assays
In vitro studies are fundamental for characterizing the molecular interactions of this compound with its biological targets. These assays provide a controlled environment to investigate specific mechanisms without the complexities of a whole organism.
Receptor-Binding Assays: A primary in vitro method involves receptor-binding assays to determine the affinity of this compound for its targets. As an antihistamine, its primary target is the histamine H1 receptor. Studies have determined that this compound is a selective histamine H1 receptor antagonist with a dissociation constant (Kd) of 6.06 nM medchemexpress.com. These assays work by competing with a radiolabeled ligand for binding sites on receptors, often in preparations from animal tissues or cultured cells expressing the receptor nih.govallaboutchemistry.net. This compound also exhibits activity at other receptors; it is known to block muscarinic cholinergic receptors, which contributes to its anticholinergic properties medchemexpress.comwikipedia.orgguidetopharmacology.org.
Electrophysiological Assays: To investigate effects on ion channels, which can have implications for cardiac safety and other physiological functions, researchers employ electrophysiological techniques like the whole-cell patch-clamp method nih.gov. These assays have been conducted using cell lines such as Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells that are genetically engineered to express specific ion channels medchemexpress.comnih.gov. Research has shown that this compound can block the human ether-a-go-go-related gene (hERG) potassium channels, an important consideration in cardiac safety assessment medchemexpress.comnih.gov. Furthermore, these studies have demonstrated that this compound also inhibits sodium (INa) and calcium (ICa) channels, though at higher concentrations than for hERG channels medchemexpress.comnih.gov.
Enzyme Inhibition and Metabolism Assays: The metabolism of this compound is investigated in vitro using liver microsomes, which contain cytochrome P450 (CYP450) enzymes patsnap.com. These assays help identify the specific CYP isoenzymes responsible for metabolizing the drug, with studies indicating the involvement of CYP2D6 patsnap.com. Understanding the metabolic pathway is crucial for predicting drug-drug interactions and variability in patient response patsnap.com.
| Assay Type | Target | Cell Line/System | Key Finding (Value) | Reference |
|---|---|---|---|---|
| Receptor Binding | Histamine H1 Receptor | N/A | Kd = 6.06 nM | medchemexpress.com |
| Patch-Clamp Electrophysiology | hERG Potassium Channel | CHO Cells / HEK-293 Cells | IC50 = 0.90 µM - 1.7 µM | medchemexpress.comnih.gov |
| Sodium Channel (INa) | CHO Cells | IC50 = 21.26 µM | medchemexpress.comnih.gov | |
| Calcium Channel (ICa) | Rat Ventricular Myocytes | IC50 = 16.12 µM | medchemexpress.comnih.gov | |
| Metabolism Assay | Cytochrome P450 System | Liver Microsomes | Metabolized by CYP2D6 | patsnap.com |
In Vivo Animal Models for Pharmacological and Toxicological Assessment
Animal models are indispensable for evaluating the integrated physiological and potential toxicological effects of this compound in a living system. These studies bridge the gap between molecular findings and human clinical trials.
Pharmacological Models: To assess the antihistaminic activity of this compound, researchers often use the histamine-induced cutaneous wheal and flare suppression model. This pharmacodynamic assay has been applied in various species, including horses, to measure the drug's ability to block the local allergic reaction caused by histamine injection nih.gov. Another pharmacological effect investigated in animal models is analgesia. One study in rats demonstrated that subcutaneous administration of this compound could produce cutaneous analgesia in a dose-dependent manner medchemexpress.com. Animal studies have also been used to explore the central nervous system effects of antihistamines, such as anxiolytic properties psychiatrist.com.
Toxicological Assessment: The toxicological profile of this compound and related compounds is evaluated through acute and repeated-dose toxicity studies in animal models, typically rodents like rats and mice researchgate.netnih.gov.
Acute Toxicity Studies: These are designed to determine the effects of a single high dose of the substance and to establish a median lethal dose (LD50).
Repeated-Dose Toxicity Studies: These studies, which can range from 14 to 90 days, involve daily administration of the compound to assess the potential for cumulative toxicity fda.gov. Key endpoints in these studies include monitoring for abnormal clinical signs, changes in body weight, and analysis of hematological and clinical chemistry parameters researchgate.netfda.gov. At the end of the study, a comprehensive gross pathology and histopathological examination of major organs (e.g., liver, kidneys) is performed to identify any target organ toxicity researchgate.netfda.gov.
Metabolism and Pharmacokinetic Studies: In vivo studies in animals such as dogs are also used to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound nih.gov. These studies often involve analyzing blood, urine, and feces to identify metabolites and determine the routes of elimination nih.gov.
| Animal Model | Study Type | Key Endpoints/Findings | Reference |
|---|---|---|---|
| Rat | Pharmacology (Analgesia) | Subcutaneous administration induced dose-dependent cutaneous analgesia (EC50 = 0.66 µM). | medchemexpress.com |
| Sprague-Dawley Rat | Toxicology (Repeated Dose) | 14-day and 90-day studies evaluated clinical signs, body weight, pathology, and histopathology to establish a no-observed-adverse-effect level (NOAEL). | fda.gov |
| Rat & Mouse | Toxicology (Acute & Chronic) | Determined LD50 and assessed chronic effects on hematological parameters and organ pathology (liver, kidney) for the related compound chlorpheniramine. | researchgate.netnih.gov |
| Horse | Pharmacokinetics/Pharmacodynamics | Evaluated the inhibition of histamine-induced cutaneous wheal formation following oral and IV administration of the related compound d-chlorpheniramine. | nih.gov |
| Dog | Metabolism | Characterized the metabolic profile through analysis of urine and feces. | nih.gov |
Human Clinical Trial Designs (e.g., Randomized Controlled Trials, Pharmacokinetic-Pharmacodynamic Bridging Studies)
Human clinical trials are the definitive method for establishing the efficacy and safety of this compound for therapeutic use. These studies are rigorously designed to minimize bias and produce statistically valid results.
Randomized Controlled Trials (RCTs): The gold standard for evaluating efficacy is the randomized controlled trial (RCT). For this compound, these trials have been designed to assess its effectiveness in treating conditions like allergic rhinitis and the common cold nih.govnih.gov. Key features of these trial designs include:
Control Groups: Trials are often placebo-controlled, where this compound is compared against an inert substance, or active-controlled, where it is compared against another established treatment (e.g., loratadine) nih.govnih.gov.
Blinding: To prevent bias, trials are typically double-blind, meaning neither the participants nor the investigators know who is receiving the active drug versus the control nih.govclinicaltrials.gov.
Randomization: Subjects are randomly assigned to treatment groups to ensure that the groups are comparable at the start of the trial nih.govclinicaltrials.gov.
Study Design: A parallel-group design is common, where each group receives a different treatment simultaneously nih.gov. Many trials are also multicenter studies, conducted at multiple locations to ensure the results are generalizable to a broader population nih.govclinicaltrials.gov.
Endpoints: Efficacy is measured using specific primary and secondary endpoints, such as changes in symptom severity scores (e.g., for rhinorrhea, sneezing) and global efficacy evaluations by both the physician and the subject nih.govnih.gov.
Pharmacokinetic-Pharmacodynamic (PK-PD) Bridging Studies: These studies are designed to establish a relationship between the concentration of the drug in the body (pharmacokinetics) and its therapeutic effect (pharmacodynamics). For this compound, PK-PD studies have involved measuring plasma concentrations of the drug over time after administration and concurrently assessing its pharmacological effect nih.govnih.gov.
A classic pharmacodynamic endpoint used in these studies is the suppression of the histamine-induced wheal and flare response on the skin nih.govnih.gov. By correlating the drug concentration (PK parameter, e.g., Cmax) with the degree of wheal and flare inhibition (PD marker), researchers can understand the concentration-effect relationship. These studies are vital for informing dosing regimens and have been conducted in both adult and pediatric populations to characterize age-related differences in drug handling and response nih.govnih.govnih.gov. More advanced PK-PD methodologies include the use of Positron Emission Tomography (PET) scans in human volunteers to directly measure the occupancy of histamine H1 receptors in the brain after drug administration, linking target engagement to central nervous system effects nih.gov.
| Trial Design | Condition Studied | Key Features | Primary Endpoints | Reference |
|---|---|---|---|---|
| Randomized, Placebo-Controlled Trial | Experimental Rhinovirus Colds | Large-scale, randomized, placebo-controlled. | Nasal secretion weights, symptom scores (sneezing, rhinorrhea, cough). | nih.gov |
| Double-Blind, Randomized, Placebo- and Active-Controlled, Parallel-Group, Multicenter Study | Allergic Rhinitis | Compared extended-release this compound to loratadine and placebo. Double-dummy blinding technique used. | Physician's global efficacy evaluation, summed symptom severity scores. | nih.gov |
| Phase III, Superiority, Double-Blind, Randomized, Active-Controlled, Multicenter Trial | Rhinitis in Children | Compared a this compound combination product to an active comparator. | Reduction in nasal symptom scores (congestion and runny nose) on a rating scale. | clinicaltrials.gov |
| Pharmacokinetic-Pharmacodynamic Bridging Study | Healthy Adults and Children | Measured plasma concentrations (PK) and concurrently assessed suppression of histamine-induced wheal and flare (PD). | PK parameters (Cmax, Tmax, half-life) correlated with PD effect (wheal/flare inhibition). | nih.govnih.gov |
Emerging Research Avenues and Repurposing Potential
Antiviral Properties and Investigation in Viral Pathogenesis (e.g., SARS-CoV-2)
The global challenge presented by the SARS-CoV-2 pandemic spurred extensive research into repurposing existing drugs. Within this effort, brompheniramine (B1210426) and other H1-antihistamines were identified as potential candidates against COVID-19. nih.govasm.org A systems pharmacology approach, using the gene expression signature of SARS-CoV-2-infected cells, pointed to this compound as a compound that could impair viral entry. nih.gov Subsequent studies have supported these initial findings, demonstrating that antihistamines, including this compound, can inhibit SARS-CoV-2 infection and replication. asm.org
While Angiotensin-Converting Enzyme 2 (ACE2) is the primary receptor for SARS-CoV-2, studies have revealed that the virus can utilize other host factors to facilitate entry. nih.govmdpi.com Compelling evidence has emerged identifying the Histamine (B1213489) Receptor H1 (HRH1) as one such alternative receptor. nih.govnih.govresearchgate.net Research published in 2024 demonstrated that HRH1 can function as an independent receptor for SARS-CoV-2 by directly binding to the N-terminal domain of the viral spike protein. nih.govnih.govresearchgate.net Furthermore, HRH1 was found to synergistically enhance ACE2-dependent viral entry through a direct interaction with the ACE2 receptor. nih.govnih.govwikipedia.org This dual role allows the virus to enter cells with varying levels of ACE2 and HRH1 expression, potentially broadening its tropism. nih.gov
The discovery of HRH1's role in viral entry provides a clear mechanism for the antiviral potential of H1 antagonists like this compound. These drugs act by competitively binding to the HRH1 receptor, thereby blocking the interaction between the receptor and the SARS-CoV-2 spike protein. nih.govnih.govresearchgate.net This competitive inhibition effectively prevents viral entry. nih.gov Studies have shown that H1 antagonists can potently inhibit infection by various SARS-CoV-2 mutants. nih.gov Multiple inhibition assays revealed that a range of antihistamine drugs inhibited infection from diverse SARS-CoV-2 variants with an average half-maximal inhibitory concentration (IC50) of 2.4 µM. nih.gov The potential of H1 antagonists has been demonstrated in various cell lines, including human airway epithelial (Calu-3) and human hepatocyte-derived (Huh7) cells, where they effectively inhibited SARS-CoV-2 entry. asm.org
Table 1: Research Findings on H1 Antagonists and SARS-CoV-2 Inhibition
| Drug Class | Target | Mechanism of Action | Findings |
| H1 Antagonists (e.g., this compound) | Histamine H1 Receptor (HRH1) | Competitively binds to HRH1, preventing viral spike protein interaction. | Impairs viral entry and inhibits infection of various SARS-CoV-2 mutants. nih.govnih.gov |
| H1 Antagonists (General) | Histamine H1 Receptor (HRH1) | Disrupts HRH1's function as an alternative, independent receptor for SARS-CoV-2. | Potently inhibits pseudotyped SARS-CoV-2 infection in susceptible cells. asm.orgnih.gov |
| H1 Antagonists (General) | Histamine H1 Receptor (HRH1) | Synergistically enhances ACE2-dependent viral entry. | Antagonism prevents this enhancement, further reducing viral entry efficiency. nih.govwikipedia.org |
Immunomodulatory Effects Beyond Histamine Blockade
The therapeutic actions of this compound are not solely confined to blocking histamine's effects. The compound also exhibits distinct immunomodulatory properties, particularly in its interaction with neutrophils, key cells of the innate immune system.
Neutrophils combat pathogens through a mechanism known as the oxidative burst, which involves the rapid production of reactive oxygen species (ROS). nih.govmdpi.com While crucial for killing microbes, excessive or misplaced ROS production can damage host tissues. nih.gov Research into the effects of first-generation H1-antihistamines, including this compound and its chlorinated analog chlorpheniramine (B86927), has revealed a nuanced modulation of this process. nih.goveco-vector.comnih.gov
Studies using chemiluminescence to measure ROS formation showed that these antihistamines display a dual activity on phorbol-myristate-acetate (PMA)-activated neutrophils. nih.govnih.gov They inhibit the extracellular formation of ROS while simultaneously potentiating intracellular ROS production. nih.govnih.gov This selective inhibition of extracellular radicals is considered unique compared to other H1-antihistamines like dithiaden (B1240223) or loratadine, which are active both extra- and intracellularly. nih.gov This specific action suggests an ability to minimize the toxic effects of extracellular ROS on surrounding tissues without compromising the intracellular ROS essential for bacterial killing and regulating neutrophil functions. nih.gov In comparative studies, both this compound and chlorpheniramine were more effective in this dual activity than their parent compound, pheniramine (B192746). nih.govnih.gov
Table 2: Comparative Effects of Pheniramine Derivatives on Neutrophil Oxidative Burst
| Compound | Effect on Extracellular ROS | Effect on Intracellular ROS | Relative Potency |
| This compound | Inhibition | Potentiation | More effective than Pheniramine. nih.govnih.gov |
| Chlorpheniramine | Inhibition | Potentiation | More effective than Pheniramine. nih.govnih.gov |
| Pheniramine | Inhibition | Potentiation | Less effective than its halogenated derivatives. nih.gov |
Bromination as a Strategy in Drug Design: Therapeutic and Toxicological Implications
The introduction of halogen atoms—such as fluorine, chlorine, and bromine—into a drug's molecular structure is a common and effective strategy in medicinal chemistry to modify its properties. ump.edu.plump.edu.pl The presence of a bromine atom in this compound is not incidental; it is a deliberate design choice that imparts specific characteristics to the molecule.
The process of "bromination," or adding a bromine atom to a molecule, can have several advantageous effects on a drug's pharmacokinetic and pharmacodynamic profile. ump.edu.plump.edu.plump.edu.pl One of the key mechanisms behind these effects is the formation of "halogen bonds," where the bromine atom can form favorable interactions with biological targets, potentially enhancing binding affinity. ump.edu.plump.edu.plump.edu.pl
Generally, the advantages of bromination in drug design can include:
Increased Therapeutic Potency: The modification can lead to a more potent therapeutic agent. ump.edu.plrevmedchir.rorevmedchir.roresearchgate.net
Enhanced Permeability: Bromination can increase a molecule's lipophilicity, which may improve its ability to pass through biological membranes. revmedchir.rorevmedchir.roresearchgate.net
Improved Metabolic Profile: The presence of bromine can favorably influence the drug's metabolism, potentially leading to an increased duration of action or half-life. ump.edu.plump.edu.plrevmedchir.rorevmedchir.ro
While bromination offers significant therapeutic advantages, it is not without potential drawbacks. The same changes that enhance efficacy can sometimes lead to increased toxic effects or accumulation of the compound within the body. ump.edu.plump.edu.pl Therefore, the use of bromination is a strategic decision in drug design, balancing the potential for enhanced therapeutic benefit against possible toxicological risks. ump.edu.plump.edu.pl
Table 3: Therapeutic and Toxicological Implications of Bromination in Drug Design
| Implication | Description |
| Therapeutic Advantages | Can increase therapeutic activity, improve metabolism, and extend the duration of action. ump.edu.plump.edu.pl May enhance membrane permeability and binding to target sites through halogen bonding. ump.edu.plrevmedchir.rorevmedchir.ro |
| Toxicological Disadvantages | May lead to increased toxic effects and potential for accumulation in the organism. ump.edu.plump.edu.pl |
Considerations for Enhanced Toxicity and Bioaccumulation
The environmental fate and ecotoxicological profile of pharmaceuticals are of growing concern. For this compound, research into its potential for bioaccumulation and enhanced toxicity is crucial for a comprehensive risk assessment, particularly as interest in repurposing older drugs could increase their environmental load.
Bioaccumulation Potential
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and diet, leading to a concentration higher than in the surrounding medium. For pharmaceuticals, this raises concerns about potential transfer through food webs and unforeseen effects on non-target organisms. diva-portal.org
Data regarding the bioaccumulation potential of this compound is not definitive and presents some contradictions. A safety data sheet for this compound maleate (B1232345) states the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) at concentrations of 0.1% or higher. tcichemicals.com Conversely, other chemical safety information classifies this compound as very toxic to aquatic organisms and warns that it may cause long-term adverse effects in the aquatic environment. scbt.com
The U.S. Environmental Protection Agency's (EPA) CompTox Chemicals Dashboard provides predicted values for physicochemical parameters that are key to assessing a chemical's environmental distribution and bioavailability. epa.gov While the dashboard indicates there is no available risk information on bioaccumulation for this compound, it provides a predicted bioconcentration factor (BCF). epa.gov
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value | Significance for Bioaccumulation |
| logKow (Octanol-Water Partition Coefficient) | 3.02 | Indicates a moderate potential to partition from water into the fatty tissues of organisms. |
| log(BCF) (Bioconcentration Factor) | 1.81 | Suggests a potential for the substance to accumulate in aquatic organisms to levels higher than the surrounding water. |
| log(VP) (Vapor Pressure) | -5.06 | Indicates low volatility, suggesting the compound is likely to remain in aquatic or soil environments rather than evaporating into the atmosphere. |
| Data sourced from the EPA CompTox Chemicals Dashboard. epa.gov |
Studies on other first-generation antihistamines provide a basis for concern. Research has demonstrated that antihistamines like hydroxyzine (B1673990) and fexofenadine (B15129) can bioconcentrate in freshwater invertebrates. researchgate.net For instance, laboratory studies have measured the bioconcentration of hydroxyzine in damselfly larvae. diva-portal.orgresearchgate.net In one short-term exposure study, dragonfly larvae were found to bioaccumulate hydroxyzine to concentrations higher than the surrounding water. diva-portal.org Such findings for structurally or functionally similar compounds underscore the need for specific empirical data on this compound. The transformation products and metabolites of pharmaceuticals in the environment are also a significant consideration, as they may be as harmful or bioaccumulative as the parent compounds. nih.gov
Enhanced Toxicity
Concerns about the toxicity of this compound extend to its potential for cumulative and developmental effects. Limited evidence from animal studies suggests that long-term or repeated exposure may lead to cumulative health effects impacting organs or biochemical systems. scbt.com There is also some evidence from animal studies pointing to developmental toxicity. scbt.com
In aquatic ecosystems, the toxicity of antihistamines is an emerging area of research. As histamine is used for neurotransmission in insects, exposure to antihistamines can potentially disrupt their physiology and behavior, even at low concentrations. researchgate.net Studies on other antihistamines have shown they can alter the behavior of aquatic larvae, which could have cascading effects on the ecosystem. researchgate.net The liver is the primary site of metabolic transformation for this compound, with excretion occurring mainly through urine as biodegradation products. acellapharma.comdrugs.com The ecotoxicity of these metabolites is largely uncharacterized but represents a potential avenue for enhanced environmental toxicity.
Table 2: Hazard Classifications for this compound
| Source | Hazard Statement |
| Santa Cruz Biotechnology, Inc. SDS | Very toxic to aquatic organisms, may cause long-term adverse effects in the aquatic environment. scbt.com |
| TCI Chemicals SDS | This substance/mixture contains no components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. tcichemicals.com |
| U.S. EPA CompTox Dashboard | No bioaccumulation risk information available. epa.gov |
The conflicting information highlights the need for further standardized testing to fully elucidate the environmental risks associated with this compound.
Special Population Considerations in Academic Research
The pharmacokinetic and pharmacodynamic properties of brompheniramine (B1210426), a first-generation antihistamine, exhibit significant variability in pediatric and geriatric populations compared to the general adult population. These differences necessitate careful consideration in research and clinical practice to ensure efficacy and minimize potential adverse effects.
Research Gaps and Future Directions in Brompheniramine Studies
Comprehensive Characterization of All Metabolites and Their Biological Activities
The metabolic and excretory fate of brompheniramine (B1210426) has not been fully characterized. nih.govpharmacompass.com The drug undergoes N-dealkylation in the liver via the cytochrome P450 system, particularly CYP2D6, to form monodesmethylthis compound and didesmethylthis compound. nih.govpharmacompass.compatsnap.com It is also metabolized to a propionic acid derivative, which is partially conjugated with glycine (B1666218), and other yet-unidentified metabolites. nih.govpharmacompass.com While these primary metabolites are known, a complete profile of all metabolic products is still needed.
Crucially, the biological activities of these known and unknown metabolites have not been thoroughly investigated. Understanding whether these metabolites contribute to the therapeutic efficacy or adverse effect profile of this compound is a significant research gap. Future studies should focus on synthesizing and characterizing all metabolites and assessing their pharmacological activity, including their affinity for histamine (B1213489) H1 receptors and muscarinic receptors, as well as any potential off-target effects.
Advanced Pharmacokinetic-Pharmacodynamic Modeling Across Diverse Populations
Current pharmacokinetic data for this compound provides a basic understanding of its absorption, distribution, metabolism, and excretion. nih.govmims.comdrugs.com However, there is a need for more sophisticated pharmacokinetic-pharmacodynamic (PK-PD) modeling to better predict the time course of its effects and variability in patient responses. researchgate.netdiva-portal.orghumapub.comslideshare.net
Such models are particularly important for understanding the drug's behavior in diverse populations. For instance, pharmacokinetic studies in children have shown age-related differences in clearance and volume of distribution, although the half-life appears to be similar across different age groups. researchgate.net However, comprehensive PK-PD models that incorporate factors such as age, genetics (e.g., CYP2D6 polymorphisms), renal and hepatic function, and co-morbidities are lacking. patsnap.comdiva-portal.org Developing these models would allow for more precise and individualized dosing strategies, especially in vulnerable populations like children and the elderly. nih.gov
Table 1: Known Pharmacokinetic Parameters of this compound
| Parameter | Value | Population |
| Peak Plasma Concentration (Cmax) | 11.6 ± 3.0 ng/mL | Adults |
| Time to Peak Plasma Concentration (Tmax) | 2-5 hours | Adults |
| Elimination Half-life (t1/2) | 24.9 ± 9.3 hours | Adults |
| Volume of Distribution (Vd) | 11.7 ± 3.1 L/kg | Adults |
| Protein Binding | 39-49% | - |
Data sourced from multiple studies and may vary based on study design and population. mims.comresearchgate.netmedscape.comsmolecule.com
Elucidation of Non-Classical Pharmacological Mechanisms and Their Therapeutic Relevance
The primary mechanism of action of this compound is the competitive antagonism of histamine H1 receptors. wikipedia.orgdrugbank.comebi.ac.uk It also possesses moderate anticholinergic properties by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors. patsnap.comdrugbank.comnih.gov However, there is emerging evidence suggesting the potential for non-classical pharmacological mechanisms.
For example, some research indicates that this compound can block hERG potassium channels, as well as calcium and sodium channels. medchemexpress.com The clinical relevance of these ion channel interactions is not yet understood but could contribute to both therapeutic and adverse effects. Further investigation into these non-classical targets is warranted to build a more complete picture of this compound's pharmacological profile and to explore their potential therapeutic relevance beyond allergy relief.
Long-Term Pharmacovigilance Studies for Anticholinergic Burden Outcomes
As a first-generation antihistamine with notable anticholinergic activity, the long-term use of this compound raises concerns about the cumulative anticholinergic burden. patsnap.comsmolecule.com This burden is associated with a range of adverse effects, particularly in the elderly, including cognitive impairment, delirium, and an increased risk of falls. nih.govgoodrx.comnih.govresearchgate.net
Preclinical and Clinical Validation of Repurposing Hypotheses
Drug repurposing, the process of identifying new uses for existing drugs, offers a promising and efficient avenue for therapeutic development. nih.govpsu.edumdpi.com There have been some initial computational and in vitro studies suggesting potential new applications for this compound. For instance, one study identified this compound as a compound that could potentially impair the entry of the SARS-CoV-2 virus. nih.gov Another machine-learning based study suggested its potential relevance in the context of idiopathic pulmonary fibrosis through its interaction with the PI3K-Akt signaling pathway. acs.orgnih.gov
These preliminary findings are intriguing but require rigorous preclinical and clinical validation. vanderbilt.edugriffith.edu.au Future research should focus on testing these repurposing hypotheses in relevant animal models and, if successful, moving towards well-designed clinical trials to evaluate the efficacy and safety of this compound for these new potential indications.
Q & A
Q. What are the key physicochemical properties of Brompheniramine critical to experimental design, and how do they influence methodological choices?
Answer: this compound’s physicochemical properties directly impact solubility, stability, and bioavailability in experimental settings. Key parameters include:
| Property | Value/Description | Experimental Implication | Source |
|---|---|---|---|
| Molecular Weight | 435.31 g/mol | Determines dosing in molarity | |
| Solubility (DMSO) | 87 mg/mL (199.85 mM) | Affects in vitro stock solutions | |
| Stability | ≥2 years at -20°C | Guides storage protocols | |
| Receptor Target | H1 histamine receptor | Informs binding assay design |
For in vitro studies, solubility in DMSO or aqueous buffers must align with assay compatibility. Storage at -20°C prevents degradation, ensuring reproducible results .
Q. How do researchers validate this compound’s H1 receptor antagonism in mechanistic studies?
Answer: Validation typically involves:
- Competitive Binding Assays : Using radiolabeled histamine analogues (e.g., [³H]-mepyramine) to measure displacement by this compound. Dose-response curves (IC₅₀ values) quantify potency .
- Functional Assays : Measuring inhibition of histamine-induced cAMP production in HEK293 cells expressing H1 receptors. Statistical rigor requires reporting mean ± SD with p-values <0.05 .
- Controls : Include positive controls (e.g., diphenhydramine) and vehicle-only groups to isolate target effects .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy across studies be systematically analyzed?
Answer: Contradictions often arise from:
- Population Variability : Age, metabolic differences (e.g., CYP2D6 polymorphisms) affect pharmacokinetics .
- Experimental Design : Differences in dosing intervals (3–12 hours) or routes (oral vs. parenteral) alter bioavailability .
- Statistical Methods : Ensure p-values are reported with exact values (not thresholds like p<0.05) and effect sizes to assess clinical relevance .
Q. Methodological Mitigation :
Q. What advanced techniques optimize the detection of this compound metabolites in pharmacokinetic studies?
Answer:
- Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) from plasma/urine, followed by LC-MS/MS with a lower limit of quantification (LLOQ) <1 ng/mL .
- Chromatographic Conditions : Use C18 columns with mobile phases of 0.1% formic acid in acetonitrile/water for peak separation .
- Metabolite Identification : High-resolution mass spectrometry (HRMS) coupled with NMR to resolve structural isomers (e.g., hydroxylated metabolites) .
Q. What ethical and methodological considerations are critical when designing animal studies for this compound’s neuropharmacological effects?
Answer:
- Dose Translation : Calculate human-equivalent doses (HED) using body surface area normalization, adhering to FDA guidelines .
- Behavioral Assays : Use double-blind protocols in rodent models (e.g., open-field tests for sedation) to reduce bias .
- Ethical Compliance : Follow ARRIVE 2.0 guidelines for reporting animal studies, including sample size justification and randomization .
Q. How can computational modeling enhance understanding of this compound’s receptor binding dynamics?
Answer:
- Molecular Dynamics (MD) Simulations : Simulate H1 receptor-Brompheniramine interactions over 100+ ns to identify key binding residues (e.g., Asp107) .
- Docking Studies : Use AutoDock Vina to predict binding affinities, validated against experimental IC₅₀ values .
- Data Reproducibility : Share force field parameters and simulation scripts in public repositories (e.g., Zenodo) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
